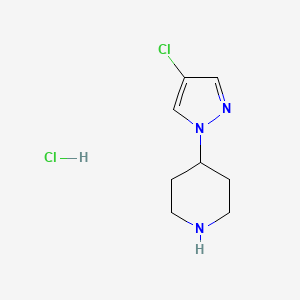

7-Azido-6-azaindole

Übersicht

Beschreibung

7-Azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties . It is often used as a building block in creating complex inhibitors, such as an HIV-1 inhibitor .

Synthesis Analysis

The synthesis of 7-azaindoles has been an active area of research. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for functionalizing the 7-azaindole template . A novel one-pot method for selectively synthesizing 7-azaindoles has been developed, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .Molecular Structure Analysis

7-Azaindole has been found to be an excellent hinge binding motif by making two hydrogen bonds with the kinase hinge region . The analysis of captured co-crystal structures revealed that the 7-azaindole group binds to kinases with different binding modes .Chemical Reactions Analysis

The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . 7-Azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety .Wissenschaftliche Forschungsanwendungen

Luminescence and Reactivity in Materials Science

- 7-Azaindole derivatives, including 7-Azido-6-azaindole, have been investigated for their uses in biological probes and imaging. They are notable for their excellent luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other materials science applications. These compounds also show unique reactivity towards chemical bonds, which is significant in bond activation studies (Zhao & Wang, 2010).

Synthesis and Functionalization Techniques

- Research has focused on the robust and flexible synthesis of 7-Azaindoles, including 7-Azido-6-azaindole, from various starting materials. These synthesis techniques are crucial in medicinal chemistry, where 7-Azaindoles are used as bioisosteres of indoles or purines, implying their significance in drug development (Schirok, 2006).

Antiviral Applications

- Novel 7-Azaindole and 7-Azaindazole analogues, likely including derivatives of 7-Azido-6-azaindole, have been explored as potential antiviral agents for the treatment of influenza. This underscores their importance in the development of new therapeutic strategies against viral infections (Bandarage et al., 2017).

Applications in Drug Discovery

- Advances in metal-catalyzed chemistry have supported the development of new methods for the functionalization of the 7-Azaindole scaffold, essential in drug discovery. These methods have significant implications for creating pharmacophores targeting various therapeutic areas (Kannaboina et al., 2020).

Biological Probes and Imaging

- Studies on 7-Azaindole, including 7-Azido-6-azaindole derivatives, have also demonstrated their potential as optical probes for studying protein structure and dynamics. Their fluorescence properties are sensitive to solvent changes, making them useful in biochemical and biophysical research (Smirnov et al., 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment . This suggests that future research may focus on developing new kinase inhibitors using 7-azaindole. Additionally, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research .

Eigenschaften

IUPAC Name |

7-azido-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMLTNCOPKEVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azido-6-azaindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)